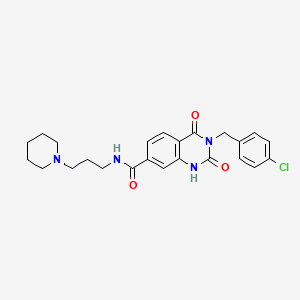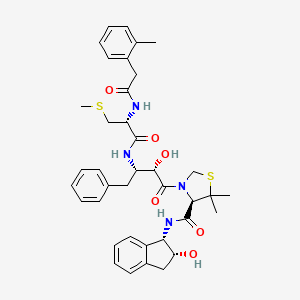![molecular formula C34H39N3O7S B10849835 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849835.png)
(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10124 is a small molecular drug that has been investigated for its potential therapeutic applications. It is known to target Plasmodium Plasmepsin 2, an enzyme associated with malaria . This compound has shown promise in preclinical studies and is being explored for its efficacy in treating malaria.
Preparation Methods
The synthesis of KNI-10124 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route includes the formation of the core structure followed by functional group modifications to achieve the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using batch or continuous flow processes to meet the demand for research and potential therapeutic use .
Chemical Reactions Analysis
KNI-10124 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
KNI-10124 has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: It is used to investigate the biological pathways and molecular targets involved in malaria.
Medicine: It is being explored as a potential therapeutic agent for malaria treatment.
Industry: It is used in the development of new drugs and therapeutic strategies.
Mechanism of Action
KNI-10124 exerts its effects by inhibiting Plasmodium Plasmepsin 2, an enzyme crucial for the survival of the malaria parasite. By binding to the active site of the enzyme, KNI-10124 prevents the parasite from processing essential proteins, leading to its death. This mechanism involves specific molecular interactions and pathways that are critical for the compound’s efficacy .
Comparison with Similar Compounds
KNI-10124 can be compared with other similar compounds, such as:
KNI-102: Another inhibitor of Plasmodium Plasmepsin 2 with a slightly different structure and potency.
KNI-103: A compound with similar inhibitory effects but different pharmacokinetic properties.
KNI-104: A structurally related compound with variations in its functional groups. The uniqueness of KNI-10124 lies in its specific binding affinity and inhibitory potency against Plasmodium Plasmepsin 2, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C34H39N3O7S |
|---|---|
Molecular Weight |
633.8 g/mol |
IUPAC Name |
(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[2-[3-(hydroxymethyl)phenoxy]acetyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C34H39N3O7S/c1-34(2)31(32(42)36-29-25-14-7-6-12-23(25)17-27(29)39)37(20-45-34)33(43)30(41)26(16-21-9-4-3-5-10-21)35-28(40)19-44-24-13-8-11-22(15-24)18-38/h3-15,26-27,29-31,38-39,41H,16-20H2,1-2H3,(H,35,40)(H,36,42)/t26-,27+,29-,30-,31+/m0/s1 |
InChI Key |
NRLFBLHYKZDHHW-VFCPCCRCSA-N |
Isomeric SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)CO)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)CO)O)C(=O)NC4C(CC5=CC=CC=C45)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methylpentan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849752.png)
![(1R,3R)-3-[4-(2-methylhexan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849758.png)
![(1R,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849767.png)
![(1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849771.png)
![(2S)-1-[(2S)-2-acetamido-3-(1-naphthyl)propanoyl]-N-[(1S)-2-[[(1S)-1-[[(1S,2S)-4-[[(1S)-1-[[(1S)-2-amino-1-benzyl-2-oxo-ethyl]carbamoyl]-3-methyl-butyl]amino]-2-hydroxy-1-isobutyl-4-oxo-butyl]carbamoyl]-2-methyl-propyl]amino]-1-benzyl-2-oxo-ethyl]pyrrolidine-2-carboxamide](/img/structure/B10849785.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849796.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849800.png)


![(4r)-3-[(2s,3s)-3-{[(2,6-Dimethylphenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849811.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849821.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849823.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849831.png)

